1-[Bromo(difluoro)methyl]-4-fluorobenzene
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Overview
Description
1-[Bromo(difluoro)methyl]-4-fluorobenzene is a chemical compound with the molecular formula C7H5BrF2. It is also known by its synonym, 4-Bromo-alpha,alpha-difluorotoluene . This compound is characterized by the presence of a bromine atom, a difluoromethyl group, and a fluorine atom attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
One common method involves the use of bromine and a suitable catalyst to achieve the bromination reaction . The difluoromethylation can be carried out using difluoromethylating agents such as difluoromethyl bromide under specific reaction conditions . Industrial production methods may involve large-scale bromination and difluoromethylation processes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[Bromo(difluoro)methyl]-4-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding difluoromethyl ketones or reduction to form difluoromethylbenzenes.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Major products formed from these reactions include difluoromethyl-substituted aromatic compounds, which are valuable intermediates in organic synthesis and pharmaceutical research.
Scientific Research Applications
1-[Bromo(difluoro)methyl]-4-fluorobenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[Bromo(difluoro)methyl]-4-fluorobenzene involves its ability to undergo various chemical transformations. The bromine atom and difluoromethyl group provide sites for nucleophilic and electrophilic attacks, enabling the compound to participate in a wide range of reactions . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
1-[Bromo(difluoro)methyl]-4-fluorobenzene can be compared with other similar compounds such as:
1-Bromo-4-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a difluoromethyl group, which affects its reactivity and applications.
1-Bromo-2-difluoromethylbenzene: This isomer has the difluoromethyl group in a different position on the benzene ring, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and makes it suitable for particular applications in research and industry.
Properties
IUPAC Name |
1-[bromo(difluoro)methyl]-4-fluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3/c8-7(10,11)5-1-3-6(9)4-2-5/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJGEBWVNMHZON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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